molecular formula C8H11NO B123045 4-Methoxy-3,5-dimethylpyridine CAS No. 447461-23-6

4-Methoxy-3,5-dimethylpyridine

Cat. No. B123045
CAS RN: 447461-23-6
M. Wt: 137.18 g/mol
InChI Key: NBZVILUCDBYYIE-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethylpyridine is a chemical compound that belongs to the class of organic compounds known as pyridines. These are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms. In the case of this compound, the pyridine ring is substituted with methoxy and methyl groups at the 4th and 3,5 positions, respectively.

Synthesis Analysis

The synthesis of derivatives of this compound can be achieved through various methods. For instance, the Hantzsch ester synthesis is a common method used to synthesize dihydropyridine derivatives, as demonstrated in the synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate . Another method involves the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide to yield methoxy or dimethoxy pyrrolinones . Additionally, the synthesis of 4-methyl-2-[(3,5-dimethyl-4-methoxy-2-pyridine)methylmercapto]-pyrimidine was achieved by reacting 2-mercapto-4-methylpyrimidine hydrochloride with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been characterized using various spectroscopic techniques. For example, the novel dihydropyridine derivative synthesized in was characterized by ESI mass, IR, 1H, and 13C NMR, and its crystal structure was determined by single crystal X-ray diffraction. Similarly, the crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile was determined using single crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can vary significantly depending on the substituents present on the ring. For instance, the electrochemical behavior of a dihydropyridine derivative was studied in a protic medium, revealing that the reduction and oxidation processes lead to different products depending on the acidity or basicity of the medium . The reactivity of 6-substituted-2,4-dimethyl-3-pyridinols as antioxidants was also investigated, showing that these compounds can act as effective chain-breaking antioxidants .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The crystal structures of these compounds often exhibit intermolecular hydrogen bonding, which can affect their stability and reactivity . The basicity of pyridinols, for example, approaches physiological pH with increasing electron density in the ring, which is relevant for their antioxidant properties . The synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride illustrates the steps involved in introducing functional groups that can further modify the compound's properties .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4-Methoxy-3,5-dimethylpyridine is utilized in the synthesis of complex chemical compounds. For instance, it has been employed in the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride, which involves a process of N-oxidation, nitration, methoxylation, acylation, and hydrolysis (Dai Gui, 2004). Additionally, improvements in the synthesis process have been explored using different chemical reagents (Xia Liang, 2007).

Interaction with Nucleophiles

  • The interaction of this compound with nucleophiles has been studied, revealing insights into the formation of sigma complexes and the catalysis of interconversions. This understanding is crucial in organic synthesis and chemical engineering (M. Biffin et al., 1970).

Applications in Organic Chemistry

  • In organic chemistry, this compound is involved in rearrangement reactions. It has been studied for its behavior in base-catalyzed reactions, providing insights into chemical reactivity and stability under different conditions (M. Anderson & A. W. Johnson, 1966).

Potential Pharmaceutical Applications

  • Some derivatives of this compound have shown potential as antiarrhythmic pharmaceuticals. The study of these derivatives offers insights into their conformational behaviors and interaction with biological molecules (E. M. Holt & G. Caignan, 2000).

Complex Formation in Inorganic Chemistry

  • In inorganic chemistry, this compound has been used to create CuI complexes with N,N',S,S' scorpionate ligands. These complexes exhibit interesting properties such as dimer-monomer equilibria, which are significant for understanding molecular interactions and designing new materials (Marcello Gennari et al., 2008).

properties

IUPAC Name

4-methoxy-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-9-5-7(2)8(6)10-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZVILUCDBYYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570780
Record name 4-Methoxy-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

447461-23-6
Record name 4-Methoxy-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-methoxy-3,5-dimethylpyridine in drug design, particularly in relation to proton pump inhibitors like Omeprazole and Esomeprazole?

A1: this compound isn't the active component of proton pump inhibitors but serves as a crucial building block in their synthesis. It forms a key structural component of these drugs, specifically the substituted pyridine ring that is linked to the benzimidazole core through a methylsulfinyl bridge. [, , ] This specific structural motif is essential for the drugs' mechanism of action, which involves inhibition of the proton pump (H+/K+-ATPase) in gastric parietal cells, thereby reducing gastric acid secretion.

Q2: How is this compound typically incorporated into the synthesis of these drugs?

A2: The compound, usually in its 2-chloromethyl derivative form (2-chloromethyl-4-methoxy-3,5-dimethylpyridine), reacts with 2-mercapto-5-methoxybenzimidazole through a nucleophilic substitution reaction. [, ] This step forms a thioether intermediate, which is then oxidized to the corresponding sulfoxide, generating the active drug molecule.

Q3: Has this compound been investigated as a potential ligand in metal complexation chemistry?

A3: Yes, researchers have explored its coordination chemistry. For example, a study used this compound as part of a larger ligand system to synthesize mononuclear and polynuclear copper(I) complexes. [] These complexes exhibited structural similarities to the copper-thionein core, a protein involved in copper homeostasis.

Q4: Are there any reported potential genotoxic concerns associated with this compound, particularly in its application within pharmaceutical products?

A4: Yes, the 2-chloromethyl derivative, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, has been identified as a potential genotoxic impurity in Omeprazole drug substances. [] This has led to the development of highly sensitive analytical methods, such as UPLC, to quantify this impurity at trace levels, ensuring drug safety and adherence to regulatory guidelines.

Q5: Beyond proton pump inhibitors, are there other pharmaceutical applications where this compound derivatives are being investigated?

A5: Research has explored incorporating this compound as a substituent in designing novel purine-based inhibitors targeting the heat shock protein 90 (Hsp90). [] Hsp90 is a chaperone protein implicated in the progression of various cancers. By substituting the hydrophobic moiety of a known Hsp90 inhibitor (BIIB021) with this compound or other five-membered rings, researchers aimed to enhance binding affinity and inhibitory activity against Hsp90.

Q6: Are there any specific advantages of using this compound in organic synthesis, particularly in the context of pharmaceutical development?

A6: One notable advantage is its versatility as a building block for constructing more complex molecules. The presence of the methoxy and methyl substituents on the pyridine ring allows for further chemical modifications, enabling the fine-tuning of physicochemical properties and potential biological activity of the final compounds. []

Q7: What are the common starting materials and synthetic routes employed for preparing this compound?

A7: A common approach involves the multi-step synthesis starting from 2,3,5-trimethylpyridine. [, ] The process typically involves N-oxidation, nitration, methoxylation, acylation, and hydrolysis to yield 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, which can then be further converted to the desired 2-chloromethyl derivative.

Q8: Are there any studies investigating the influence of acetic acid on iron complexes containing this compound moieties and their catalytic activity?

A8: Research has demonstrated that the presence of acetic acid can significantly enhance the catalytic efficiency of iron(II) complexes containing this compound ligands in oxidation reactions using hydrogen peroxide. [] Acetic acid facilitates the formation of more reactive iron(III) hydroperoxo species, which are believed to be key intermediates in the catalytic cycle.

Q9: Are there any analytical methods specifically developed for the detection and quantification of this compound or its derivatives?

A9: Spectroscopic techniques like IR and 1H NMR are routinely employed for structural confirmation. [, ] For trace-level quantification, especially in the context of pharmaceutical analysis, highly sensitive methods like UPLC are utilized. [] These methods are essential for ensuring the quality and safety of drug substances containing this compound or its derivatives.

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